molecular formula C22H15ClN4O8 B5555361 [3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

[3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

Cat. No.: B5555361
M. Wt: 498.8 g/mol
InChI Key: UIZFGNLURNWHTF-WYMPLXKRSA-N
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Description

[3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate: is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with nitro and chloro groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Nitration and Chlorination: The initial step involves the nitration and chlorination of phenol to obtain 4-chloro-2-nitrophenol.

    Acetylation: The next step is the acetylation of 4-chloro-2-nitrophenol to form 2-(4-chloro-2-nitrophenoxy)acetyl chloride.

    Hydrazone Formation: This intermediate is then reacted with hydrazine to form the hydrazone derivative.

    Condensation Reaction: Finally, the hydrazone derivative undergoes a condensation reaction with 3-formylphenyl 4-nitrobenzoate to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the nitro groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The chloro group can be substituted by nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
  • Explored for its antimicrobial and anti-inflammatory properties.

Industry:

  • Used in the development of advanced materials, including polymers and coatings.
  • Potential applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of [3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro and chloro groups play a crucial role in these interactions, potentially leading to the inhibition or activation of biological pathways.

Comparison with Similar Compounds

    Dichloroaniline: Similar in structure due to the presence of chloro and amino groups.

    Steviol Glycoside: Shares some structural similarities in terms of complex ring systems and functional groups.

Uniqueness:

  • The combination of nitro, chloro, and benzoate groups in [3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate makes it unique compared to other compounds. This unique structure contributes to its distinct reactivity and potential applications in various fields.

Properties

IUPAC Name

[3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O8/c23-16-6-9-20(19(11-16)27(32)33)34-13-21(28)25-24-12-14-2-1-3-18(10-14)35-22(29)15-4-7-17(8-5-15)26(30)31/h1-12H,13H2,(H,25,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZFGNLURNWHTF-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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